![molecular formula C14H9FN4O3 B2679285 3-(4-fluoro-3-nitrophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034241-90-0](/img/structure/B2679285.png)
3-(4-fluoro-3-nitrophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-fluoro-3-nitrophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains a pyrido[2,3-d]pyrimidin-4(3H)-one core structure. This core is substituted at the 3-position with a 4-fluoro-3-nitrophenyl group and at the 2-position with a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrido[2,3-d]pyrimidin-4(3H)-one ring system, which is a bicyclic structure containing a pyridine ring fused with a pyrimidinone ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro and fluoro groups on the phenyl ring, as well as the electron-donating methyl group on the pyrimidinone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the substituent groups .Aplicaciones Científicas De Investigación
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of primary, secondary, and tertiary alkyl boronic esters using a radical approach . This advancement opens up new possibilities for synthetic transformations.
- Anti-Markovnikov Hydromethylation of Alkenes : The hydromethylation sequence achieved through protodeboronation allows for the formal anti-Markovnikov addition of hydrogen to alkenes. This transformation is valuable but previously unknown. Researchers have applied this method to methoxy-protected (−)-Δ8-THC and cholesterol .
- 4-Fluoro-3-nitrobenzonitrile : This compound, which contains a similar fluoronitrophenyl moiety, is used as a pharmaceutical intermediate . Its applications may extend to the synthesis of related compounds.
- Novel Heterocyclic Compounds : Researchers have synthesized novel enamine nitrile derivatives using 2-aminobenzimidazole as a precursor. These compounds were evaluated for their biological activity and screening potential . Investigating the biological effects of similar derivatives could be an interesting avenue.
- Hydroboration-Deboronation Strategy : Renaud and coworkers described a radical chain reaction for the formal hydrogenation of unactivated alkenes to alkanes using catechol boronic esters. While this method is limited to more expensive catechol boronic esters, it works well for secondary alkyl boronic esters . Exploring similar strategies with our compound could yield valuable insights.
- Conversion to Functional Groups : The boron moiety in boronic esters can be converted into various functional groups, including oxidations, aminations, halogenations, and C–C bond formations. Our compound’s stability and reactivity make it an interesting candidate for such transformations .
- Formal Total Synthesis : The protodeboronation of our compound was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Investigating its role in other natural product syntheses could be fruitful.
Organic Synthesis and Catalysis
Pharmaceutical Intermediates
Biological Activity and Drug Design
Chemical Reactions and Transformations
Functional Group Transformations
Total Synthesis and Natural Product Derivatives
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-fluoro-3-nitrophenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O3/c1-8-17-13-10(3-2-6-16-13)14(20)18(8)9-4-5-11(15)12(7-9)19(21)22/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHUYGDRKHARRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluoro-3-nitrophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.